molecular formula C15H14ClFN6 B11236428 N-[(E)-(5-chloro-2-fluorophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-amine

N-[(E)-(5-chloro-2-fluorophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-amine

Cat. No.: B11236428
M. Wt: 332.76 g/mol
InChI Key: FIHVAHHMJZWLAS-QGMBQPNBSA-N
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Description

(E)-1-(5-CHLORO-2-FLUOROPHENYL)-N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]METHANIMINE is a synthetic organic compound characterized by its complex structure, which includes a chlorinated and fluorinated phenyl ring, a pyrazole ring, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(5-CHLORO-2-FLUOROPHENYL)-N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]METHANIMINE typically involves multi-step organic reactions. The starting materials often include 5-chloro-2-fluoroaniline, 3,5-dimethyl-1H-pyrazole, and 4H-1,2,4-triazole derivatives. The synthetic route may involve:

    Nucleophilic substitution: reactions to introduce the chloro and fluoro groups.

    Cyclization: reactions to form the pyrazole and triazole rings.

    Condensation: reactions to link the different ring systems together.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(5-CHLORO-2-FLUOROPHENYL)-N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]METHANIMINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction could produce amines.

Scientific Research Applications

(E)-1-(5-CHLORO-2-FLUOROPHENYL)-N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]METHANIMINE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of (E)-1-(5-CHLORO-2-FLUOROPHENYL)-N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]METHANIMINE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Inhibiting enzyme activity: Binding to the active site of an enzyme and preventing substrate access.

    Modulating receptor activity: Acting as an agonist or antagonist at receptor sites.

    Interfering with protein-protein interactions: Disrupting the interactions between proteins that are crucial for cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(5-CHLORO-2-FLUOROPHENYL)-N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]METHANIMINE: shares structural similarities with other compounds containing pyrazole and triazole rings, such as:

Uniqueness

The uniqueness of (E)-1-(5-CHLORO-2-FLUOROPHENYL)-N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]METHANIMINE lies in its specific substitution pattern and the presence of both chloro and fluoro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C15H14ClFN6

Molecular Weight

332.76 g/mol

IUPAC Name

(E)-1-(5-chloro-2-fluorophenyl)-N-[3-(3,5-dimethylpyrazol-1-yl)-5-methyl-1,2,4-triazol-4-yl]methanimine

InChI

InChI=1S/C15H14ClFN6/c1-9-6-10(2)22(21-9)15-20-19-11(3)23(15)18-8-12-7-13(16)4-5-14(12)17/h4-8H,1-3H3/b18-8+

InChI Key

FIHVAHHMJZWLAS-QGMBQPNBSA-N

Isomeric SMILES

CC1=CC(=NN1C2=NN=C(N2/N=C/C3=C(C=CC(=C3)Cl)F)C)C

Canonical SMILES

CC1=CC(=NN1C2=NN=C(N2N=CC3=C(C=CC(=C3)Cl)F)C)C

Origin of Product

United States

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